molecular formula C10H8Cl2N2O B2506518 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole CAS No. 318238-15-2

3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole

Cat. No. B2506518
CAS RN: 318238-15-2
M. Wt: 243.09
InChI Key: AJMJPXACOXZQRW-UHFFFAOYSA-N
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Description

The compound "3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry and agriculture.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the annulation method, where a 3+2 cycloaddition reaction is employed. For instance, the synthesis of a related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was achieved through the cyclocondensation of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride in acetic acid medium under reflux conditions . This method could potentially be adapted for the synthesis of "3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole" by using appropriate starting materials that introduce the dichloro and phenoxy substituents at the desired positions on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These techniques allow for the determination of the 3D molecular structure and the identification of stabilizing interactions such as hydrogen bonds and π-π stacking interactions, which are common in crystalline pyrazole compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the introduction of trihalomethyl groups can lead to the formation of novel analgesic agents . The reactivity of the pyrazole ring can also be exploited to synthesize a wide range of derivatives with different substituents, which can significantly alter the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as dichloro and phenoxy groups can affect the compound's solubility, melting point, and stability. Theoretical calculations, such as DFT, can be used to predict these properties and to compare them with experimental data . Additionally, the biological activities of these compounds, such as their insecticidal or analgesic properties , are important aspects of their chemical properties analysis.

Scientific Research Applications

Insecticidal Activity

3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole derivatives have been researched for their potential insecticidal activities. Studies have shown that certain derivatives exhibit significant activity against lepidopterous pests, indicating their potential as insecticides (Ni Jue-ping, 2011).

Tautomerism and Structural Studies

Research into the tautomerism and structural properties of NH-pyrazoles, including those similar to 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole, has been conducted. These studies involve X-ray crystallography and NMR spectroscopy to understand the structures and properties of these compounds (P. Cornago et al., 2009).

Antibacterial and Antitumor Properties

Some pyrazole derivatives, including those related to 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole, have been synthesized and tested for antibacterial and antitumor activities. These studies highlight the potential of such compounds in medicinal chemistry and pharmaceutical applications (W. Hamama et al., 2012).

Synthesis and Reactivity Studies

Research into the synthesis and reactivity of various pyrazole derivatives, including 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole, has been conducted to understand their potential applications in various chemical reactions. This includes studies on nucleophilic substitution reactions (I. Dalinger et al., 2013).

Magnetism and Redox Activity

The magnetic and redox properties of compounds containing pyrazole units have been explored. Such studies are crucial for understanding the potential applications of these compounds in materials science and chemistry (R. Gupta et al., 1999).

Anticancer Activities

Novel pyrazole-containing compounds, similar to 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole, have been synthesized and tested for their anticancer activities. These studies contribute to the development of new therapeutic agents for cancer treatment (W. Jin, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3,4-dichloro-1-methyl-5-phenoxypyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c1-14-10(8(11)9(12)13-14)15-7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMJPXACOXZQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Cl)Cl)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole

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